molecular formula C24H15ClN2O5 B3692297 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate CAS No. 355420-43-8

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate

Cat. No.: B3692297
CAS No.: 355420-43-8
M. Wt: 446.8 g/mol
InChI Key: VARVWLPLBPGNLF-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a nitrophenyl group, a chloro-phenylquinoline moiety, and an oxoethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde, 6-chloro-2-phenylquinoline-4-carboxylic acid, and ethyl oxalyl chloride.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with Pd/C or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylate: Lacks the nitrophenyl and chloro groups.

    6-Chloro-2-phenylquinoline: Lacks the oxoethyl ester and nitrophenyl groups.

    4-Nitrophenyl-2-oxoethyl benzoate: Contains a benzoate group instead of the quinoline moiety.

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 6-chloro-2-phenylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2O5/c25-17-8-11-21-19(12-17)20(13-22(26-21)15-4-2-1-3-5-15)24(29)32-14-23(28)16-6-9-18(10-7-16)27(30)31/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARVWLPLBPGNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361892
Record name 2-(4-nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355420-43-8, 6623-37-6
Record name 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-phenyl-4-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355420-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-nitrophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-NITROPHENYL)-2-OXOETHYL 6-CHLORO-2-PHENYL-4-QUINOLINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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